molecular formula C14H10O3 B14446765 3-(2-Methoxynaphthalen-1-yl)prop-2-ynoic acid CAS No. 74877-61-5

3-(2-Methoxynaphthalen-1-yl)prop-2-ynoic acid

Katalognummer: B14446765
CAS-Nummer: 74877-61-5
Molekulargewicht: 226.23 g/mol
InChI-Schlüssel: NYQSQPKIWSRWPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Methoxynaphthalen-1-yl)prop-2-ynoic acid is a chemical compound with the molecular formula C14H10O3 and a molecular weight of 226.23 g/mol It is characterized by the presence of a methoxy group attached to a naphthalene ring, which is further connected to a propynoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxynaphthalen-1-yl)prop-2-ynoic acid typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 2-methoxynaphthalene, which serves as the starting material.

    Alkyne Formation: The next step involves the introduction of a propynoic acid group to the 2-methoxynaphthalene. This can be achieved through a series of reactions, including halogenation, followed by coupling with an alkyne precursor.

    Final Product Formation: The final step involves the purification and isolation of the desired product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Methoxynaphthalen-1-yl)prop-2-ynoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-(2-Methoxynaphthalen-1-yl)prop-2-ynoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(2-Methoxynaphthalen-1-yl)prop-2-ynoic acid involves its interaction with specific molecular targets and pathways. The methoxy group and the alkyne moiety play crucial roles in its reactivity and biological activity. The compound may act by inhibiting specific enzymes or interacting with cellular receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(2-Methoxynaphthalen-1-yl)prop-2-ynoic acid is unique due to the presence of the methoxy group on the naphthalene ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity .

Eigenschaften

CAS-Nummer

74877-61-5

Molekularformel

C14H10O3

Molekulargewicht

226.23 g/mol

IUPAC-Name

3-(2-methoxynaphthalen-1-yl)prop-2-ynoic acid

InChI

InChI=1S/C14H10O3/c1-17-13-8-6-10-4-2-3-5-11(10)12(13)7-9-14(15)16/h2-6,8H,1H3,(H,15,16)

InChI-Schlüssel

NYQSQPKIWSRWPC-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C2=CC=CC=C2C=C1)C#CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.